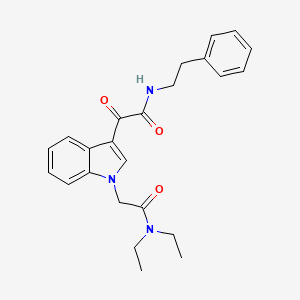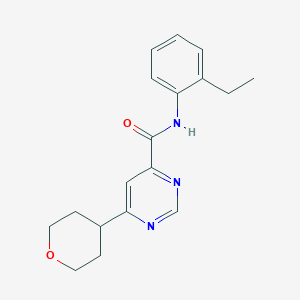
N-(2-Ethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Ethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, commonly known as EPOC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EPOC is a pyrimidine-based compound that has been synthesized and studied for its biological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of EPOC is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. EPOC has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis and cell division. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
EPOC has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune system function. It has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
EPOC has several advantages for laboratory experiments, including its high potency and selectivity for certain protein targets, its ability to penetrate cell membranes and reach intracellular targets, and its relatively low toxicity. However, EPOC also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects.
未来方向
There are several future directions for research on EPOC, including:
1. Further investigation of its mechanism of action and protein targets, to better understand its biological activity and potential therapeutic applications.
2. Development of new EPOC derivatives with improved solubility and pharmacokinetic properties, to enhance its efficacy and safety in vivo.
3. Investigation of EPOC's potential as a treatment for other diseases, such as viral infections and autoimmune disorders.
4. Evaluation of EPOC's potential as a tool for studying cellular signaling pathways and protein interactions.
5. Investigation of EPOC's potential as a herbicide, insecticide, and fungicide in agricultural applications.
In conclusion, EPOC is a pyrimidine-based compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural science. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been studied extensively, and there are several future directions for research on this compound.
合成方法
EPOC can be synthesized through a multi-step process that involves the reaction of 2-ethylphenylamine with ethyl acetoacetate to form an intermediate compound, which is then reacted with 4-hydroxy-6-methyl-2-pyrimidinecarboxylic acid to produce EPOC. The synthesis of EPOC has been optimized to increase yield and purity, and various analytical techniques have been used to characterize the compound.
科学研究应用
EPOC has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural science. In medicinal chemistry, EPOC has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders due to its ability to protect neurons from damage.
In drug discovery, EPOC has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. It has been shown to have a high binding affinity for certain protein targets, making it a promising candidate for drug development.
In agricultural science, EPOC has been investigated for its potential use as a herbicide due to its ability to inhibit the growth of certain weeds. It has also been studied as a potential insecticide and fungicide.
属性
IUPAC Name |
N-(2-ethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-13-5-3-4-6-15(13)21-18(22)17-11-16(19-12-20-17)14-7-9-23-10-8-14/h3-6,11-12,14H,2,7-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBOFGKDAPYQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NC=NC(=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

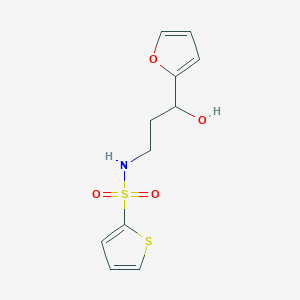

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2699270.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2699271.png)
![6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2699273.png)

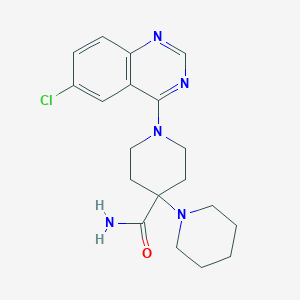
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B2699277.png)

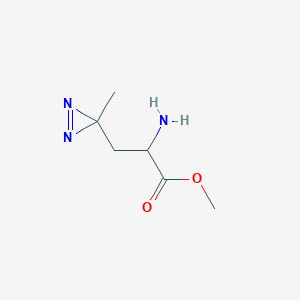
![N-(5-(tert-butyl)isoxazol-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2699282.png)

![N-(1-cyanocycloheptyl)-2-[(2,3-dichlorophenyl)amino]acetamide](/img/structure/B2699286.png)
